3-[(Dimethylamino)methyl]-9-methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one is a complex organic compound classified as a carbazole derivative. Carbazole derivatives are known for their diverse biological activities and potential applications in medicinal chemistry. This specific compound features a dimethylamino group attached to a tetrahydrocarbazole core, which contributes to its unique chemical and biological properties. The compound is recognized by its CAS number 153139-56-1 and has various synonyms, including Ondansetron Impurity A, highlighting its relevance in pharmaceutical contexts, particularly as an impurity in formulations of the antiemetic drug Ondansetron .
The synthesis of 3-[(Dimethylamino)methyl]-9-methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one typically involves multi-step organic reactions. One common method includes the formation of the tetrahydrocarbazole core followed by the introduction of the dimethylamino group through a Mannich reaction. The reaction conditions often require specific catalysts and solvents to achieve high yields and purity.
In an industrial setting, large-scale production may utilize automated reactors with precise control over reaction parameters such as temperature, pressure, and pH. The integration of green chemistry principles, such as solvent recycling and waste minimization, is increasingly important in these processes .
A notable synthetic route involves reacting 1,2,3,9-tetrahydro-9-methyl-4H-carbazol-4-one with formaldehyde and dimethylamine in a suitable solvent system. This reaction typically occurs at elevated temperatures (90°C to 120°C) and aims to minimize the formation of impurities while maximizing yield .
The molecular formula for 3-[(Dimethylamino)methyl]-9-methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one is C16H20N2O. The compound has a molecular weight of 256.34 g/mol. Its structural representation includes a tetrahydrocarbazole framework with a dimethylaminomethyl substituent at the 3-position and a methyl group at the 9-position.
Structural Information:
3-[(Dimethylamino)methyl]-9-methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one can participate in various chemical reactions:
Oxidation: The compound can be oxidized to form corresponding oxides using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can yield derivatives through reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The dimethylamino group can undergo substitution reactions with other functional groups under appropriate conditions .
The choice of reagents and conditions significantly affects the outcome of reactions involving this compound:
The mechanism of action for 3-[(Dimethylamino)methyl]-9-methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one is closely related to its role as an impurity in Ondansetron formulations. Ondansetron acts primarily as a selective antagonist of serotonin 5-hydroxytryptamine type 3 receptors (5HT3 receptors), which are implicated in the vomiting reflex. The presence of this compound may influence the pharmacokinetics or pharmacodynamics of Ondansetron through competitive inhibition or modulation of receptor activity .
The compound exhibits typical characteristics associated with carbazole derivatives:
Key chemical properties include:
Relevant Data:
The accurate mass is reported as 256.1576 g/mol. Storage conditions typically recommend refrigeration at +5°C for optimal stability .
This compound serves significant roles in scientific research and pharmaceutical development:
This carbazole derivative features a tetracyclic structure comprising a reduced carbazole core with critical functional modifications: a methyl group at the N9 position and a dimethylaminomethyl side chain at C3. Its systematic IUPAC name, 3-[(dimethylamino)methyl]-9-methyl-2,3-dihydro-1H-carbazol-4-one, precisely reflects these substituents and the ketone at C4 [1] [3]. The molecule exists as a racemic mixture due to the chiral center at C3, denoted by the (3RS) prefix in some nomenclature systems [3].
Alternative designations include:
Table 1: Systematic and Regulatory Names of the Compound
Name Type | Designation | Source |
---|---|---|
IUPAC Name | 3-[(Dimethylamino)methyl]-9-methyl-2,3-dihydro-1H-carbazol-4-one | [1] [3] |
European Pharmacopoeia | Ondansetron Hydrochloride Dihydrate Impurity A | [3] [4] |
US Pharmacopeia | Ondansetron Related Compound A | [2] [4] |
The hydrochloride salt form (CAS 119812-29-2) adds a chloride ion, yielding the molecular formula C₁₆H₂₁ClN₂O and a molecular weight of 292.80 g/mol [2] [4]. Key identifiers include:
Carbazole alkaloids have been investigated since the early 20th century for their bioactivity, particularly in anti-infective and neurological applications. The foundational scaffold, 1,2,3,9-tetrahydro-4H-carbazol-4-one (CAS 15128-52-6), was first synthesized via Fischer indolization of phenylhydrazine with 1,3-cyclohexanedione [8]. This ketocarbazole core became a strategic template for neuropharmacological agents due to its planar aromaticity and hydrogen-bonding capability.
The specific addition of a dimethylaminomethyl moiety at C3 emerged during late 20th-century antiemetic drug development. This modification enhanced receptor-binding affinity by introducing a basic nitrogen center, critical for ionic interactions with serotonin 5-HT₃ receptors. The 9-methyl group concurrently improved metabolic stability by shielding the nucleophilic nitrogen [1] [3]. These structural innovations positioned this derivative as a key precursor to modern 5-HT₃ antagonists like ondansetron, which revolutionized chemotherapy-induced nausea prevention [1].
This compound functions dually in pharmaceutical science: as a synthetic intermediate and a process-related impurity.
Synthetic Intermediate:
As an advanced building block, it undergoes reductive amination or alkylation to yield ondansetron’s tricyclic imidazole ring. Its purity specifications (typically >95% by HPLC) ensure efficient downstream reactions [3] [7]. Commercial suppliers list it as a "versatile building block for fine chemicals" at scales up to 50g, with pricing reflecting synthetic complexity (e.g., €632/10g) [7].
Process-Related Impurity:
During ondansetron synthesis, residual amounts persist due to:
Regulatory agencies mandate strict control (typically ≤0.15% in APIs), leading to its official designation as:
Table 2: Pharmaceutical Roles and Specifications
Role | Specification | Regulatory Designation |
---|---|---|
Synthetic Intermediate | Purity >95% (HPLC); supplied as neat solid | N/A |
Ondansetron Impurity | Controlled at ≤0.15% in active pharmaceutical ingredients (APIs) | EP Impurity A; USP Related Compound A |
Analytical reference standards of both the free base (CAS 153139-56-1) and hydrochloride salt (CAS 119812-29-2) are commercially available for impurity monitoring, with storage at 2–8°C to ensure stability [1] [4].
CAS No.: 654654-76-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 1239908-48-5
CAS No.: 4696-35-9